molecular formula C13H9N3O4S B2770750 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide CAS No. 942007-44-5

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2770750
CAS RN: 942007-44-5
M. Wt: 303.29
InChI Key: PNQONHFVHIQJRT-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a dioxolobenzene group, which is a type of ether.


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of this compound would depend on the substituents attached to the thiazole ring.

Scientific Research Applications

Synthesis Techniques

Research on similar compounds, such as substituted benzothiazoles and isoxazoles, has developed efficient synthesis methods. For example, a study by Guleli et al. (2019) described an efficient method for synthesizing substituted dimethylisoxazolo and benzonaphthyridine derivatives, indicating the versatility of these chemical frameworks for generating a range of compounds with potential biological activities (Guleli et al., 2019).

Biological Activities

Compounds with structures similar to "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide" have been studied for their biological activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenylacetamides based on the pyrazolobenzothiazine ring system and evaluated their antioxidant activities, revealing that many of these compounds possess moderate to significant radical scavenging activities (Ahmad et al., 2012).

Antimicrobial and Anti-inflammatory Potential

Several studies have explored the antimicrobial and anti-inflammatory potentials of benzothiazole derivatives. For example, Gilani et al. (2011) synthesized a series of novel benzothiazole hydrazine carboxamide derivatives, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains (Gilani et al., 2011). Additionally, Sawant et al. (2012) investigated oxazolo/thiazolo pyrimidine derivatives for their anti-inflammatory potential, indicating the therapeutic promise of these compounds (Sawant et al., 2012).

Mechanism of Action

The exact mechanism of action would depend on the specific biological activity of the compound. For example, some thiazole derivatives have been found to induce apoptosis and cause cell cycle arrests in cancer cell lines .

Future Directions

Thiazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on synthesizing new derivatives and testing their biological activities, as well as investigating their mechanisms of action .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c1-6-2-8(16-20-6)12(17)15-13-14-7-3-9-10(19-5-18-9)4-11(7)21-13/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQONHFVHIQJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide

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